Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid
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Description
Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26. The purity is usually 95%.
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Scientific Research Applications
Bioisosteric Applications
Bicyclo[1.1.1]pentanes, which share structural features with the compound of interest, are recognized as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. The unique chemical properties of these compounds allow for their utility in synthesizing pharmaceutically relevant amines and enhancing the structural diversity of potential therapeutic agents. The innovative method reported by Hughes et al. (2019) demonstrates the direct synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines, showcasing the potential of these structures in streamlining the creation of important building blocks for drug discovery (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).
Chemical Synthesis Enhancements
The versatility of bicyclo[1.1.1]pentane structures, akin to the compound , is further exemplified in the synthesis of novel chiral bicyclic 3-hydroxypiperidines, as demonstrated by Wilken et al. (1997). These compounds are synthesized from β-amino alcohols through a highly diastereoselective ring expansion, underscoring the utility of such frameworks in creating complex chiral molecules (Wilken, Kossenjans, Saak, Haase, Pohl, & Martens, 1997).
Structural and Conformational Studies
Investigations into the structural and conformational aspects of related compounds provide insights into the physical and chemical properties that could be leveraged for further scientific applications. Cetina et al. (2003) detailed the crystal structure of a related derivative, emphasizing the conformational influences and potential for hydrogen bonding, which are critical considerations in the design of molecular structures for specific functions (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Drug Design and Ligand Synthesis
The compound and its derivatives have implications in the design of ligands for glutamate receptors, which play a pivotal role in neurochemical processes. Filosa et al. (2009) synthesized a series of bicyclo[1.1.1]pentane-based omega-acidic amino acids, one of which demonstrated high affinity and selectivity at the NMDA receptor. This highlights the compound's relevance in the development of novel therapeutics targeting the central nervous system (Filosa, Fulco, Marinozzi, Giacchè, Macchiarulo, Peduto, Massa, de Caprariis, Thomsen, Christoffersen, & Pellicciari, 2009).
Properties
IUPAC Name |
(1R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.0]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-7-5-11(8(13)14)4-6(7)11/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVGLLRLSSSGEL-OPVBNTEQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@]2([C@@H]1C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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